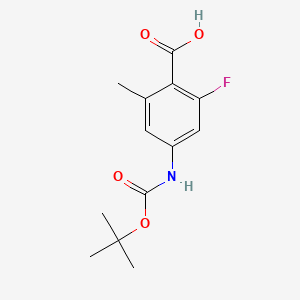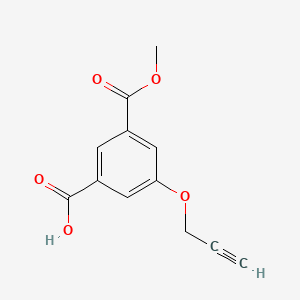
tert-Butyl 4-oxopiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-oxopiperidine-3-carboxylate: is an organic compound with the molecular formula C10H17NO3 . It is a piperidine derivative, characterized by a tert-butyl ester group at the 3-position and a ketone group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 4-oxopiperidine-3-carboxylate typically begins with piperidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and inert atmosphere to prevent side reactions and degradation of the product.
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-oxopiperidine-3-carboxylate can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- tert-Butyl 4-oxopiperidine-3-carboxylate is used as a building block in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry and drug development.
Biology:
- The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine:
- It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry:
- In the chemical industry, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxopiperidine-3-carboxylate is primarily related to its reactivity as a piperidine derivative. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The ketone group at the 4-position and the tert-butyl ester group at the 3-position play crucial roles in its interactions and reactivity.
Comparison with Similar Compounds
tert-Butyl 3-oxopiperidine-1-carboxylate: Similar structure but with the ketone group at the 3-position.
tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate: Contains a fluorine atom at the 4-position instead of a ketone group.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains two fluorine atoms at the 3-position.
Uniqueness:
- tert-Butyl 4-oxopiperidine-3-carboxylate is unique due to the specific positioning of the ketone and ester groups, which confer distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-6-11-5-4-8(7)12/h7,11H,4-6H2,1-3H3 |
InChI Key |
PTSJTHMUTXBBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



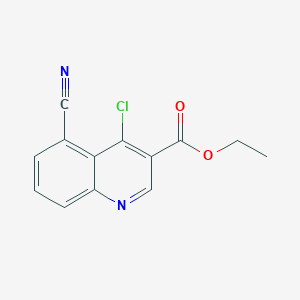

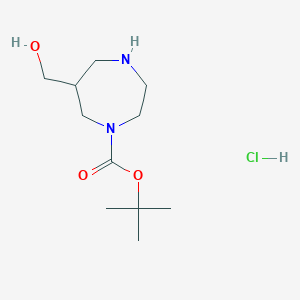
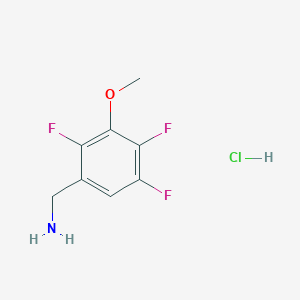
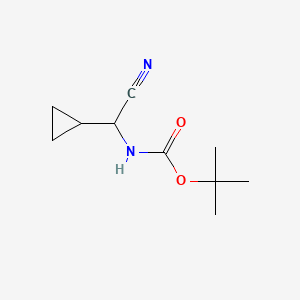
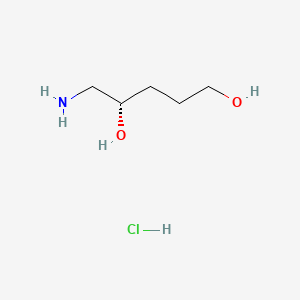
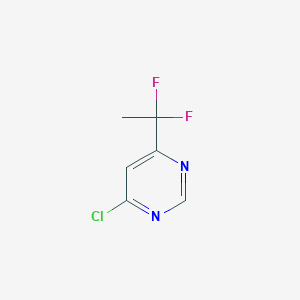
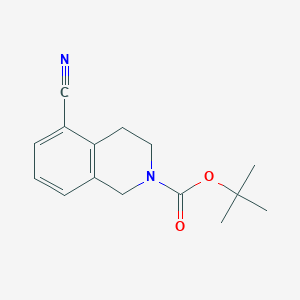
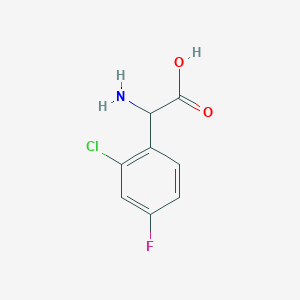
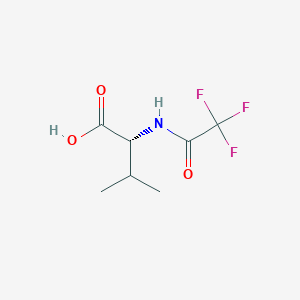
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)
